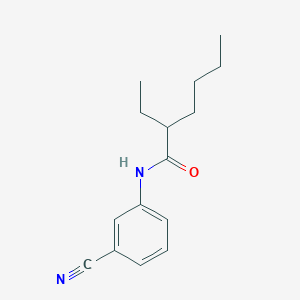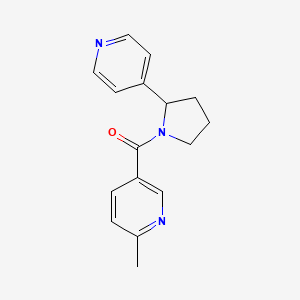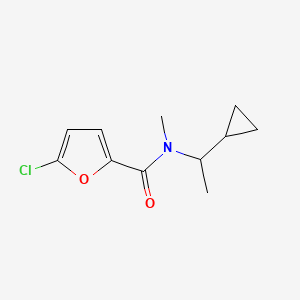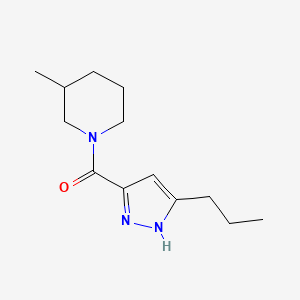
N-(3-cyanophenyl)-2-ethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-ethylhexanamide, also known as NEH, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its stimulating effects. NEH is a psychoactive substance that is commonly used for recreational purposes. However, it has also been the subject of scientific research due to its potential therapeutic benefits. In
Wirkmechanismus
N-(3-cyanophenyl)-2-ethylhexanamide acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria. N-(3-cyanophenyl)-2-ethylhexanamide also acts as a serotonin reuptake inhibitor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-ethylhexanamide has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and induce hyperactivity. N-(3-cyanophenyl)-2-ethylhexanamide has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulating effects. However, the long-term effects of N-(3-cyanophenyl)-2-ethylhexanamide on the brain and body are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanophenyl)-2-ethylhexanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also relatively stable and has a long shelf life. However, N-(3-cyanophenyl)-2-ethylhexanamide has several limitations. It is a psychoactive substance that requires special handling and storage. It is also difficult to obtain due to its status as a designer drug.
Zukünftige Richtungen
There are several future directions for N-(3-cyanophenyl)-2-ethylhexanamide research. One area of interest is its potential use in the treatment of obesity and diabetes. N-(3-cyanophenyl)-2-ethylhexanamide has been shown to have anti-obesity effects in animal models, and further research is needed to determine its effectiveness in humans. Another area of interest is its potential use in the treatment of depression and anxiety. N-(3-cyanophenyl)-2-ethylhexanamide has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its effectiveness in humans. Finally, further research is needed to determine the long-term effects of N-(3-cyanophenyl)-2-ethylhexanamide on the brain and body.
Synthesemethoden
N-(3-cyanophenyl)-2-ethylhexanamide is synthesized by combining 3-cyanophenylacetic acid with 2-ethylhexanoyl chloride in the presence of a base. The reaction proceeds through an acid chloride intermediate, which is then reacted with ammonia to form the amide. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-2-ethylhexanamide has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. N-(3-cyanophenyl)-2-ethylhexanamide has also been investigated for its potential use in the treatment of obesity and diabetes.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-ethylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-5-8-13(4-2)15(18)17-14-9-6-7-12(10-14)11-16/h6-7,9-10,13H,3-5,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIJXYJYNAHQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)

![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)

![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)




![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
